molecular formula C12H20ClNO2 B2879150 1-(3,4-diethoxyphenyl)ethanamine Hydrochloride CAS No. 390815-37-9

1-(3,4-diethoxyphenyl)ethanamine Hydrochloride

Cat. No.: B2879150
CAS No.: 390815-37-9
M. Wt: 245.75
InChI Key: HFADWGBSSMBOEB-UHFFFAOYSA-N
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Description

1-(3,4-Diethoxyphenyl)ethanamine Hydrochloride is a phenethylamine derivative characterized by two ethoxy (-OCH₂CH₃) substituents at the 3- and 4-positions of the benzene ring. This compound is structurally related to neurotransmitters like dopamine and serotonin analogs, suggesting possible interactions with central nervous system (CNS) receptors. Its hydrochloride salt form improves solubility, making it suitable for pharmaceutical research.

Properties

IUPAC Name

1-(3,4-diethoxyphenyl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2.ClH/c1-4-14-11-7-6-10(9(3)13)8-12(11)15-5-2;/h6-9H,4-5,13H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFADWGBSSMBOEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(C)N)OCC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3,4-Diethoxyphenyl)ethanamine Hydrochloride typically involves the following steps:

Chemical Reactions Analysis

1-(3,4-Diethoxyphenyl)ethanamine Hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

1-(3,4-Diethoxyphenyl)ethanamine Hydrochloride has a wide range of scientific research applications:

    Chemistry: In chemistry, it is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: In biological research, it is utilized in the study of enzyme interactions and protein modifications.

    Medicine: Although not intended for diagnostic or therapeutic use, it is employed in medicinal chemistry research to explore potential pharmacological properties.

    Industry: In the industrial sector, it is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3,4-Diethoxyphenyl)ethanamine Hydrochloride involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Table 1: Substituent Effects on Key Properties

Compound Name Substituents (Position) Molecular Formula Key Properties References
1-(3,4-Diethoxyphenyl)ethanamine HCl -OCH₂CH₃ (3,4) C₁₀H₁₆ClNO₂ High lipophilicity; potential CNS activity; moderate metabolic stability
1-(3,4-Dimethoxyphenyl)ethanamine HCl -OCH₃ (3,4) C₁₀H₁₆ClNO₂ Lower lipophilicity than diethoxy; faster metabolism via O-demethylation
1-(3,4-Difluorophenyl)ethanamine HCl -F (3,4) C₈H₁₀ClF₂N Electron-withdrawing effects; enhanced metabolic stability; 5-HT₂A affinity
3,4-Methylenedioxyphenethylamine HCl -O-CH₂-O- (3,4) C₉H₁₂ClNO₂ High 5-HT receptor affinity; common in psychoactive compounds
Dopamine HCl -OH (3,4) C₈H₁₂ClNO₂ High polarity; poor BBB penetration; dopaminergic activity

Key Observations :

  • Lipophilicity : Ethoxy > methoxy > methylenedioxy > hydroxyl. This hierarchy impacts CNS bioavailability, with ethoxy derivatives likely having superior brain uptake compared to polar analogs like dopamine .
  • Metabolic Stability : Fluorinated and ethoxy-substituted compounds exhibit slower hepatic degradation compared to methoxy or hydroxyl groups, which undergo rapid O-dealkylation or conjugation .

Pharmacological Target Profiles

Key Observations :

  • Serotonergic Activity : Fluorinated and methylenedioxy analogs (e.g., 3,4-Methylenedioxyphenethylamine) show strong 5-HT₂A receptor agonism, while ethoxy derivatives may exhibit weaker or modulated interactions due to steric bulk .

Table 3: Stability and Hazard Comparison

Compound Name Stability GHS Hazards (e.g., Acute Toxicity) References
1-(3,4-Diethoxyphenyl)ethanamine HCl Stable under ambient conditions Limited data; likely irritant
Dopamine HCl Oxidizes in air Skin/eye irritation
3,4-Methylenedioxyphenethylamine HCl Hygroscopic High toxicity at elevated doses

Key Observations :

  • Stability : Ethoxy and methoxy derivatives are generally stable, whereas hydroxylated compounds like dopamine are prone to oxidation .
  • Safety: Limited toxicity data exist for ethoxy-substituted phenethylamines, but structural analogs like NBOMe () highlight risks of hallucinogenic potency at low doses .

Biological Activity

1-(3,4-Diethoxyphenyl)ethanamine hydrochloride is a compound of interest due to its potential biological activities. This article aims to compile and analyze available research findings regarding its biological activity, including pharmacological effects, structure-activity relationships (SAR), and possible therapeutic applications.

Chemical Structure and Properties

This compound is an ethylamine derivative characterized by the presence of a diethoxy-substituted phenyl group. Its chemical formula is C12H17ClN2O2, and it has been studied for various biological properties.

Antimicrobial Activity

Research has indicated that compounds with similar structural motifs exhibit varying degrees of antimicrobial activity. For instance, studies on related compounds have shown that they can possess significant antibacterial and antifungal properties. For example:

  • Minimum Inhibitory Concentration (MIC) values for related compounds have been reported in the range of 0.23–0.70 mg/mL against resistant bacterial strains such as Staphylococcus aureus and E. coli .
  • Compounds similar to this compound displayed effective inhibition against fungal pathogens with MIC values as low as 0.06 mg/mL .

Neuropharmacological Activity

The compound's structural similarity to known neuroactive agents suggests potential activity at neurotransmitter receptors:

  • It may act as a positive allosteric modulator at nicotinic acetylcholine receptors (nAChRs), enhancing cholinergic signaling which is crucial for cognitive functions .
  • The modulation of nAChRs has implications for treating cognitive deficits in neurodegenerative diseases such as Alzheimer's.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure:

  • Substitutions on the aromatic ring or changes in the alkyl chain length can significantly alter the potency and selectivity towards various biological targets .
  • For instance, the presence of electron-donating groups like ethoxy enhances receptor affinity compared to unsubstituted derivatives.

Case Studies

Several studies have explored the pharmacological potential of similar compounds:

  • Antidepressant Activity : A study on structurally related compounds indicated that they could exhibit antidepressant-like effects in animal models, suggesting a potential therapeutic role for this compound .
  • Cytotoxicity : Investigations into cytotoxic effects against various cancer cell lines have shown promising results, with some derivatives demonstrating IC50 values around 92.4 µM against multiple cancer types .

Summary of Findings

The biological activity of this compound appears promising based on its structural characteristics and related research findings. Its potential applications may include:

  • Antimicrobial Treatments : Effective against resistant bacterial strains.
  • Neuropharmacological Applications : Possible use in cognitive enhancement therapies.
  • Cancer Therapeutics : Potential cytotoxic effects warrant further investigation.

Future Directions

Further research is necessary to fully elucidate the mechanisms underlying the biological activities of this compound. This includes:

  • In vivo studies to assess pharmacokinetics and safety profiles.
  • Exploration of analogs to optimize therapeutic efficacy and reduce side effects.

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